Product packaging for Benzylmagnesium chloride(Cat. No.:CAS No. 6921-34-2)

Benzylmagnesium chloride

Cat. No.: B1273036
CAS No.: 6921-34-2
M. Wt: 150.89 g/mol
InChI Key: SCEZYJKGDJPHQO-UHFFFAOYSA-M
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Description

Historical Trajectory and Development of Benzylic Organomagnesium Reagents

The journey of organomagnesium reagents began with the seminal work of François Auguste Victor Grignard in 1900, who discovered that organic halides react with magnesium metal in ethereal solvents to form organomagnesium halides (R-Mg-X). wikipedia.orgslideserve.com This discovery, which earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a versatile method for creating carbon-carbon bonds. slideserve.comacs.org

While Grignard's initial work laid the general foundation, the specific study of benzylic organomagnesium halides, such as benzylmagnesium chloride, unveiled unique and unexpected reactivity. A pivotal moment in the historical trajectory of these reagents was the observation of "abnormal" reactions. In the early 20th century, Tiffeneau and Delange reported that the reaction of this compound with formaldehyde (B43269) did not yield the expected 2-phenylethanol (B73330). Instead, it produced o-tolyl carbinol, indicating a rearrangement had occurred. mdma.ch This unexpected outcome sparked further investigations into the mechanism and behavior of benzylic Grignard reagents. mdma.ch

Subsequent research, notably by Gilman and his collaborators, delved deeper into these rearrangement reactions. acs.org They demonstrated that the formation of o-tolyl derivatives was a common feature in reactions of this compound with certain electrophiles. mdma.ch These studies were crucial in highlighting that the reactivity of benzylic Grignard reagents was not always straightforward, differing from their simpler alkyl or aryl counterparts. The propensity for rearrangement is influenced by the nature of the electrophile and the reaction conditions. mdma.chbeilstein-journals.org

Further mechanistic studies, including those by Benkeser, provided more detailed insights into the complex reaction pathways of this compound, particularly with carbonyl compounds. acs.orgsciencemadness.org These investigations confirmed that a delicate balance often exists between the "normal" 1,2-addition and the "abnormal" rearrangement pathways. The understanding of these competing reactions has been essential for chemists to predict and control the outcomes of syntheses involving this versatile reagent.

Foundational Role of this compound in Carbon-Carbon Bond Formation

The primary and most significant role of this compound in organic synthesis is its function as a benzyl (B1604629) anion synthon, facilitating the formation of new carbon-carbon bonds. ontosight.ai The carbon-magnesium bond is highly polarized, rendering the benzylic carbon atom strongly nucleophilic. ontosight.ai This allows it to readily attack a wide variety of electrophilic centers.

This compound is typically prepared by the reaction of benzyl chloride with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ontosight.aithieme-connect.de The resulting reagent is a versatile tool for a range of synthetic transformations.

Reactions with Carbonyl Compounds: A cornerstone of Grignard chemistry is the reaction with carbonyl compounds. This compound adds to aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after acidic workup. ontosight.aimasterorganicchemistry.com The reaction with esters is also a common application, leading to the formation of tertiary alcohols where two identical benzyl groups have been added. mdma.ch

Reactions with Nitriles: The addition of this compound to nitriles provides a valuable route to ketones. The initial addition forms an imine intermediate, which upon hydrolysis yields a ketone. masterorganicchemistry.com Research has shown that the choice of solvent can significantly impact the yield of these reactions, with solvents like benzene (B151609) sometimes offering superior results compared to diethyl ether. mdma.ch

Nucleophilic Substitution and Cross-Coupling Reactions: this compound can participate in nucleophilic substitution reactions with alkyl halides, forming new carbon-carbon bonds. ontosight.ailookchem.com Furthermore, it is a valuable partner in transition metal-catalyzed cross-coupling reactions. For instance, it can be coupled with organic halides in the presence of catalysts like iron or cobalt to form more complex organic molecules. nih.govoup.comkyoto-u.ac.jp These reactions have become a powerful tool for constructing intricate carbon skeletons.

The following tables summarize some of the key applications of this compound in carbon-carbon bond formation, showcasing its versatility and importance in organic synthesis.

Table 1: Reactions of this compound with Various Electrophiles

ElectrophileReagentProduct after HydrolysisTypical Yield (%)Reference
FormaldehydeThis compoundo-Tolylcarbinol (abnormal) and 2-Phenylethanol (normal)Varies mdma.chsciencemadness.org
Acetaldehyde (B116499)This compound1-(o-Tolyl)ethanol (abnormal) and 1-Phenyl-2-propanol (normal)Varies mdma.ch
Acetone (B3395972)This compound2-Phenyl-2-propanolNot specified mdma.ch
Ethyl acetateThis compound1,3-Diphenyl-2-propanoneNot specified mdma.ch
Ethyl chlorocarbonateThis compoundEthyl o-toluate (abnormal) and Ethyl phenylacetate (B1230308) (normal)Varies mdma.ch
Acetonitrile (B52724)This compound1-Phenyl-2-propanone20-48 mdma.ch
OxetaneThis compound4-Phenylbutan-1-ol83 thieme-connect.de
Benzyl chlorideThis compound1,2-Diphenylethane (B90400)Not specified lookchem.com

Table 2: Examples of Catalyzed Cross-Coupling Reactions

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClMg B1273036 Benzylmagnesium chloride CAS No. 6921-34-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;methanidylbenzene;chloride
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InChI

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEZYJKGDJPHQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884302
Record name Magnesium, chloro(phenylmethyl)-
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Molecular Weight

150.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

30-50% solution in tetrahydrofuran: Clear liquid; [Sigma-Aldrich MSDS]
Record name Benzylmagnesium chloride
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CAS No.

6921-34-2
Record name Magnesium, chloro(phenylmethyl)-
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Record name Magnesium, chloro(phenylmethyl)-
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Record name Benzylmagnesium chloride
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Synthetic Methodologies for Benzylmagnesium Chloride

Conventional Laboratory Preparations

The traditional synthesis of benzylmagnesium chloride has been a staple in organic chemistry for over a century. fraunhofer.de This section explores the established methods for its preparation in a laboratory setting.

Reaction of Benzyl (B1604629) Halides with Magnesium Metal in Ethereal Solvents

The most common method for preparing this compound involves the direct reaction of a benzyl halide, typically benzyl chloride, with magnesium metal turnings in an anhydrous ethereal solvent. ontosight.aiorgsyn.orgprepchem.comthieme-connect.de The general reaction is highly exothermic and must be carefully controlled to prevent side reactions. ontosight.ai

The reaction is initiated by adding a solution of benzyl chloride in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to magnesium turnings. ontosight.aiprepchem.com A key challenge is the formation of the Wurtz coupling product, 1,2-diphenylethane (B90400), which arises from the reaction between the formed Grignard reagent and unreacted benzyl halide. researchgate.net

A typical laboratory procedure involves reacting benzyl chloride with magnesium turnings in anhydrous ether under a nitrogen atmosphere. prepchem.com For instance, one mole of this compound can be prepared from 24.3 g of magnesium turnings and 126.5 g of benzyl chloride in 500 cc of anhydrous ether. orgsyn.org Another preparation describes reacting 37.0 ml of benzyl chloride with 8.50 g of magnesium turnings in 125 ml of anhydrous ether. prepchem.com

The resulting Grignard reagent is a colorless to pale yellow solution. ontosight.ai Due to its high reactivity, it must be handled under anhydrous conditions to prevent decomposition. acs.org

Strategies for Magnesium Activation and Reaction Initiation

A significant hurdle in Grignard reagent synthesis is the passivating layer of magnesium oxide on the surface of the magnesium metal, which inhibits the reaction with the organic halide. stackexchange.com Several methods have been developed to overcome this and initiate the reaction.

Mechanical methods include crushing the magnesium pieces in situ, rapid stirring, and sonication. stackexchange.comresearchgate.net Breaking the magnesium turnings with a glass stir rod can expose a fresh, oxide-free surface. researchgate.net

Chemical activating agents are also commonly used. Iodine is a popular choice; its color disappears as the magnesium becomes activated. stackexchange.commnstate.eduyoutube.com 1,2-Dibromoethane is another effective activator, with the advantage that its reaction can be monitored by the observation of ethylene (B1197577) gas bubbles. stackexchange.comresearchgate.net Other methods include the use of a small amount of preformed Grignard reagent to initiate the reaction or specially activated magnesium, such as Rieke magnesium. stackexchange.comunl.edu For larger-scale preparations, diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface, allowing the initiation to occur at or below 20 °C. acs.org

A sonochemistry method has also been developed for the synthesis of this compound, which can achieve yields of up to 81%. sxjs.ac.cn This method involves the use of ultrasonic waves to initiate and drive the reaction, often without the need for traditional activators. google.com

Influence of Solvent Systems on Reagent Formation and Purity

The choice of solvent is critical in the synthesis of this compound, as it influences the reagent's formation, stability, and reactivity. quora.comrsc.org Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard choices because they solvate the magnesium center, stabilizing the Grignard reagent. ontosight.aiquora.comnumberanalytics.com

Diethyl ether is a traditional solvent for Grignard reactions. quora.com It has a low boiling point, which can be advantageous for temperature control, but it is also highly flammable. numberanalytics.com

Tetrahydrofuran (THF) is often preferred due to its higher boiling point and greater ability to solvate the magnesium ion, which can lead to more reactive Grignard reagents. quora.comstackexchange.com However, in the case of this compound, THF can sometimes lead to a higher proportion of the undesirable Wurtz coupling by-product compared to diethyl ether. rsc.org

2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a greener alternative to THF and diethyl ether. rsc.orgrsc.org It can be derived from renewable resources and has shown to be superior in suppressing the formation of the Wurtz coupling by-product in benzyl Grignard reactions. rsc.org Studies have shown that reactions in 2-MeTHF can significantly improve the product-to-by-product ratio. rsc.org

The solubility of this compound varies with the solvent. THF solutions can typically reach higher concentrations (e.g., 0.5 M) compared to diethyl ether (e.g., 0.25-0.5 M) due to THF's superior coordinating ability.

The composition of the Grignard reagent in solution is complex and is described by the Schlenk equilibrium, where the this compound exists in equilibrium with dibenzylmagnesium and magnesium chloride. libretexts.org The position of this equilibrium is influenced by the solvent, which in turn affects the reagent's reactivity. acs.orgrsc.org

Table 1: Comparison of Solvents for this compound Synthesis

Solvent Boiling Point (°C) numberanalytics.com Dielectric Constant numberanalytics.com Key Advantages Key Disadvantages
Diethyl Ether 34.6 4.3 Traditional solvent, good for temperature control. quora.comnumberanalytics.com Highly flammable, lower solubility limits. numberanalytics.com
Tetrahydrofuran (THF) 66 7.5 Higher boiling point, enhances reactivity. quora.comnumberanalytics.comstackexchange.com Can increase Wurtz coupling by-product. rsc.org
2-Methyltetrahydrofuran (2-MeTHF) ~80 - Greener alternative, suppresses Wurtz coupling. rsc.orgrsc.org -
Cyclopentyl methyl ether (CPME) 106 - Higher boiling point, resistant to peroxide formation. rsc.org May require an activator like DIBAL-H. rsc.org
Toluene (B28343) 110.6 2.4 High boiling point for high-temperature reactions. numberanalytics.com Non-polar, may not be suitable for all reagents. numberanalytics.com

Contemporary and Scalable Synthetic Approaches

Recent advancements in chemical engineering and process chemistry have led to the development of more efficient, safer, and scalable methods for the synthesis of this compound. These modern approaches address many of the limitations of traditional batch processing.

Continuous Flow Synthesis Techniques for Enhanced Control and Efficiency

Continuous flow synthesis has emerged as a powerful technique for the preparation of Grignard reagents, including this compound. acs.orgfraunhofer.deacs.org This methodology offers significant advantages over traditional batch methods, such as improved heat transfer, enhanced safety, and easier scalability. fraunhofer.deresearchgate.net

In a continuous flow setup, a solution of the organic halide is passed through a reactor packed with magnesium turnings. researchgate.netacs.org This allows for precise control over reaction parameters like temperature, flow rate, and residence time, leading to higher yields and purity. researchgate.netfraunhofer.de For instance, a continuous process for this compound synthesis has been developed where a solution of benzyl chloride in THF is passed through a column filled with magnesium strips, maintaining the temperature at 20-30°C. google.com

Flow chemistry can significantly reduce the formation of by-products like the Wurtz coupling product. researchgate.net Research has shown that full conversion of the halide can be achieved in a single pass through the reactor, with Grignard reagent yields reaching 89-100% on a laboratory scale. acs.orgfraunhofer.de These laboratory-scale setups have been successfully scaled up to pilot-plant scale, demonstrating the industrial viability of this approach. researchgate.net

One study reported the synthesis of this compound in a flow reactor using 2-methyltetrahydrofuran (2-MeTHF) as a solvent, achieving an 83% yield with a residence time of just 4 minutes at 60°C. vulcanchem.com

In Situ Generation and Direct Utilization in Telescoped Reactions

A key advantage of continuous flow synthesis is the ability to generate the Grignard reagent in situ and immediately use it in a subsequent reaction, a process known as a telescoped reaction. fraunhofer.deresearchgate.net This approach is particularly beneficial for unstable intermediates, which can be generated and consumed within milliseconds. researchgate.net

The integration of in-situ generation with subsequent reaction steps is a focus of development for producing active pharmaceutical ingredients (APIs), agrochemicals, and fragrances. fraunhofer.de This approach allows for the continuous production of complex molecules with improved product quality.

Table 2: Comparison of Synthetic Methodologies

Feature Conventional Batch Synthesis Continuous Flow Synthesis
Control Dosing-controlled to manage exothermicity. fraunhofer.deacs.org Precise control over temperature, flow rate, and residence time. researchgate.netfraunhofer.de
Safety Potential for thermal runaway due to exothermic nature. fraunhofer.de Improved heat management and smaller reaction volumes enhance safety. fraunhofer.deresearchgate.net
Scalability Scale-up can be challenging. researchgate.net Readily scalable from laboratory to pilot and industrial production. researchgate.netacs.orgfraunhofer.de
Efficiency Often requires long reaction times for completion. fraunhofer.deacs.org Can achieve full conversion in a single pass with short residence times. acs.orgfraunhofer.devulcanchem.com
By-product Formation Prone to side reactions like Wurtz coupling. fraunhofer.deresearchgate.netacs.org Can significantly minimize by-product formation. researchgate.net
In Situ Use Possible but less integrated. Ideal for in situ generation and telescoped reactions. fraunhofer.deresearchgate.net

Reductive Transmetalation Methods for Specialized Applications

While the direct synthesis of Grignard reagents from magnesium metal and an organic halide is the most common route, specialized applications can employ alternative strategies such as reductive transmetalation. Transmetalation is a fundamental step in many transition-metal-catalyzed cross-coupling reactions, where an organic group is transferred from a more electropositive metal (like magnesium in a Grignard reagent) to a less electropositive transition metal (like palladium or nickel). chemie-brunschwig.chuva.nl The catalytic cycle of these reactions, such as the Suzuki or Heck reactions, typically involves oxidative addition, transmetalation, and reductive elimination. chemie-brunschwig.chmmcmodinagar.ac.in

In the context of this compound, this process is generally utilized in its subsequent reactions rather than its initial formation. For instance, in a palladium-catalyzed cross-coupling reaction, this compound would act as the transmetalating agent, transferring the benzyl group to the palladium catalyst. uva.nl

A novel approach that can be considered a form of reductive transmetalation is the reductive anti-dimagnesiation of alkynes. chemrxiv.org This method utilizes a powerful reducing agent, such as sodium dispersion, in the presence of a reduction-resistant magnesium electrophile, like a Grignard reagent. chemrxiv.org This process leads to the formation of trans-1,2-dimagnesioalkenes, which function as dual Grignard reagents. chemrxiv.org While not a direct synthesis of this compound itself, this methodology showcases the use of Grignard reagents in reductive systems to create unique, highly nucleophilic dimetallic species for further synthetic transformations. chemrxiv.org

Mitigation of Unwanted Side Reactions During Synthesis

The formation of Grignard reagents is often accompanied by side reactions that can significantly lower the yield and purity of the desired organomagnesium compound. researchgate.net For this compound, the most prominent side reaction is the Wurtz coupling, which leads to the formation of bibenzyl. rsc.orgrsc.org Other byproducts can also arise, particularly from reactions with the solvent or atmospheric components. rsc.org

The Wurtz coupling reaction is a significant issue in the synthesis of this compound, where a molecule of the formed Grignard reagent reacts with a molecule of the benzyl chloride starting material. researchgate.netresearchgate.net This side reaction diminishes the yield of the desired reagent. researchgate.net Several strategies have been developed to mitigate the formation of this and other byproducts.

Solvent Selection: The choice of solvent has a profound impact on the efficiency of the Grignard reaction and the suppression of the Wurtz coupling byproduct. rsc.org While traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are commonly used, studies have shown that 2-methyltetrahydrofuran (2-MeTHF) is often a superior choice for benzyl Grignard reactions. rsc.orgrsc.org Research indicates that 2-MeTHF can significantly suppress the formation of the Wurtz coupling product compared to THF. rsc.orgrsc.org

In a comparative study, the reaction of benzyl chloride with magnesium in different solvents to form an adduct with 2-butanone (B6335102) showed a dramatic difference in the ratio of the desired Grignard product to the Wurtz byproduct. rsc.org In Et₂O and 2-MeTHF, the product-to-byproduct ratio was approximately 90:10. rsc.orgresearchgate.net In stark contrast, the reaction in THF yielded a ratio of 30:70, with the Wurtz product being dominant. rsc.orgresearchgate.net

Besides the Wurtz product, other impurities can be formed. Analysis of commercial this compound solutions in THF has revealed the presence of benzyl alcohol and benzene (B151609) pentan-1-ol. rsc.org Benzyl alcohol likely forms from the reaction of the Grignard reagent with oxygen, while benzene pentan-1-ol is thought to arise from a radical reaction between the Grignard reagent and the THF solvent itself. rsc.org The use of 2-MeTHF avoids the formation of benzene pentan-1-ol. rsc.org

Table 1: Effect of Solvent on the Ratio of Grignard Product to Wurtz Byproduct for the Benzyl Chloride Reaction
SolventGrignard Product : Wurtz Byproduct RatioReference
2-Methyltetrahydrofuran (2-MeTHF)90 : 10 rsc.orgresearchgate.net
Diethyl Ether (Et₂O)90 : 10 rsc.orgresearchgate.net
Tetrahydrofuran (THF)30 : 70 rsc.orgresearchgate.net

Process Conditions: Continuous production processes offer an advantage over traditional semi-batch synthesis for improving reagent selectivity and reducing Wurtz coupling. researchgate.net The principle behind this improvement is minimizing the contact time between the formed Grignard reagent and the unreacted halide educt. researchgate.net By continuously feeding the halide into a reactor with a high concentration of magnesium and quickly removing the formed Grignard reagent, the opportunity for the Wurtz side reaction is reduced. researchgate.net Additionally, sonochemical methods, which use ultrasonic irradiation, have been reported to initiate the reaction quickly and may offer an alternative route to synthesis, with one report claiming a yield of 82% for this compound. google.com

Mechanistic Investigations of Benzylmagnesium Chloride Reactivity

Elucidation of Fundamental Reaction Pathways

The reactivity of benzylmagnesium chloride, a prominent Grignard reagent, is characterized by a rich and complex array of reaction pathways. Mechanistic studies have been crucial in understanding not only its expected nucleophilic behavior but also its propensity for unusual rearrangements. The following sections delve into the fundamental mechanisms governing its reactions, from standard additions and substitutions to the more intricate abnormal pathways.

As a potent nucleophile, the benzyl (B1604629) carbanion of this compound readily participates in addition reactions with a variety of unsaturated functional groups. ontosight.ai The core of this reactivity lies in the formation of a new carbon-carbon bond at an electrophilic carbon center.

The reaction of this compound with carbonyl compounds is a cornerstone of its synthetic utility, leading to the formation of alcohols. The mechanism generally involves the nucleophilic attack of the benzyl group on the electrophilic carbonyl carbon. uomustansiriyah.edu.iq

With aldehydes , the reaction typically yields secondary alcohols after acidic workup. A detailed investigation into the reaction with monomeric formaldehyde (B43269) in tetrahydrofuran (B95107) (THF) revealed the formation of three distinct products: the "normal" addition product, 2-phenylethanol (B73330); the "abnormal" rearranged product, o-tolylcarbinol; and a diol, o-(2-hydroxyethyl)benzyl alcohol. sciencemadness.org The formation of the normal product is proposed to occur via a standard four-centered transition state, while the abnormal o-tolylcarbinol is suggested to arise from a six-centered transition state involving an initial Grignard-formaldehyde complex. sciencemadness.org

Another proposed mechanism for abnormal product formation involves an ortho addition of the aldehyde to the Grignard reagent's aromatic ring, creating a trienic magnesium alkoxide intermediate. rsc.org This intermediate can then undergo further reaction, such as a Prins-type reaction in the presence of MgCl₂, to yield diol products. rsc.org Studies with various aliphatic aldehydes have shown that both normal and abnormal products are frequently formed, with the ratio being dependent on the aldehyde's structure, where steric factors and hyperconjugation play significant roles. mdma.ch

AldehydeNormal Product (Type I)Abnormal Product (Type III)Rearranged Product (o-tolyl derivative)Reference
Formaldehyde2-Phenylethanolo-(2-Hydroxyethyl)benzyl alcoholo-Tolylcarbinol sciencemadness.org
Acetaldehyde (B116499)1-Phenyl-2-propanolDiol ProductNot Observed mdma.ch
Propionaldehyde1-Phenyl-2-butanolDiol ProductNot Observed mdma.ch
n-Butyraldehyde1-Phenyl-2-pentanolDiol ProductNot Observed mdma.ch
i-Butyraldehyde1-Phenyl-3-methyl-2-butanolDiol ProductNot Observed mdma.ch

Table 1: Products from the reaction of this compound with various aldehydes.

With ketones , the nucleophilic addition of this compound proceeds to form tertiary alcohols after hydrolysis. uomustansiriyah.edu.iq For instance, the reaction with acetone (B3395972) yields 2-methyl-1-phenyl-2-propanol. mdma.ch Mechanistic studies using radical clocks suggest that for most additions of Grignard reagents to aldehydes and alkyl ketones, the reaction follows a concerted, two-electron pathway rather than a single-electron transfer (SET) mechanism. nih.gov However, SET pathways have been considered for reactions involving specific aromatic ketones. nih.gov

The reaction with esters , such as methyl benzoate (B1203000) or ethyl phenylacetate (B1230308), also results in tertiary alcohols. mdma.ch The mechanism involves an initial nucleophilic addition to the ester carbonyl, forming a tetrahedral intermediate which then eliminates an alkoxide to give a ketone. This ketone intermediate subsequently reacts with a second equivalent of the Grignard reagent to produce the tertiary alcohol upon workup. mdma.ch

This compound adds to the electrophilic carbon of nitriles to form ketones after subsequent hydrolysis. mdma.ch The reaction is generally less facile than with carbonyl compounds. The established mechanism involves the nucleophilic attack of the benzyl group on the nitrile carbon, leading to the formation of a magnesium salt of an imine. libretexts.orgmasterorganicchemistry.com This intermediate imine is then hydrolyzed by aqueous acid to the final ketone product. masterorganicchemistry.com

The choice of solvent can significantly impact the reaction yield. Studies have shown that conducting the reaction in benzene (B151609) can provide superior yields of the ketone compared to reactions run in diethyl ether. mdma.ch For example, the reaction between this compound and acetonitrile (B52724) in benzene gives a 48% yield of phenyl-2-propanone when a 2:1 Grignard to nitrile ratio is used, compared to a 29% yield in ether. mdma.ch

NitrileSolventGrignard/Nitrile RatioKetone ProductYield (%)Reference
AcetonitrileEther1.2Phenyl-2-propanone20 mdma.ch
AcetonitrileEther2.0Phenyl-2-propanone29 mdma.ch
AcetonitrileBenzene1.2Phenyl-2-propanone40 mdma.ch
AcetonitrileBenzene2.0Phenyl-2-propanone48 mdma.ch

Table 2: Effect of Solvent and Reagent Ratio on the Reaction of this compound with Acetonitrile.

The initial step involves the coordination of the magnesium atom of the Grignard reagent with the nitrogen atom of the nitrile, which polarizes the C≡N bond and enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack. mdma.ch

The reaction of this compound with epoxides proceeds via a nucleophilic ring-opening mechanism, driven by the significant ring strain (approximately 13 kcal/mol) of the three-membered ether ring. mdma.chmasterorganicchemistry.com This reaction is a valuable method for forming β-phenylethyl alcohols. The process is mechanistically analogous to an S_N2 reaction, where the benzyl nucleophile attacks one of the electrophilic carbons of the epoxide. masterorganicchemistry.comlibretexts.org

The regioselectivity of the attack is governed by steric factors. Under basic or neutral conditions typical for Grignard reactions, the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.com This attack leads to inversion of configuration at the carbon center being attacked. masterorganicchemistry.com The initial product is a magnesium alkoxide, which is then protonated during aqueous workup to yield the final alcohol product. libretexts.org For example, reaction with ethylene (B1197577) oxide yields 3-phenyl-1-propanol. mdma.ch In some cases, the reaction with ethylene oxide has also been reported to yield the rearranged product, o-tolylcarbinol. mdma.ch

This compound serves as a potent nucleophile in substitution reactions, enabling the formation of carbon-carbon bonds by displacing leaving groups from various electrophiles. ontosight.aichemie-brunschwig.ch It readily reacts with substrates such as alkyl halides in classic S_N2 fashion to form substituted products. ontosight.ai The reactivity in these substitutions is a direct consequence of the nucleophilic character of the benzylic carbon atom.

The parent molecule, benzyl chloride, from which the Grignard reagent is derived, is itself reactive towards nucleophilic substitution and can proceed through both S_N1 and S_N2 pathways. quora.com The potential for an S_N1 mechanism is enhanced by the ability of the benzene ring to stabilize the resulting benzyl carbocation intermediate through resonance. quora.com The S_N2 pathway is also viable. quora.com When incorporated into the Grignard reagent, this inherent reactivity is channeled into the powerful nucleophilicity of the organometallic species.

One of the most fascinating and mechanistically challenging aspects of this compound chemistry is its tendency to yield "abnormal" products, most notably those resulting from a benzyl to o-tolyl rearrangement. mdma.chbeilstein-journals.org This phenomenon has been observed since the early 20th century, with the reaction between this compound and formaldehyde producing significant amounts of o-tolylcarbinol alongside the expected 2-phenylethanol. mdma.chacs.org

The occurrence and extent of this rearrangement are highly dependent on the electrophilic reaction partner. mdma.chmdma.ch While reagents like acetone, carbon dioxide, and many esters tend to give the "normal" benzyl-substituted products, others such as formaldehyde, certain aldehydes, and ethylene oxide often lead to substantial amounts of the rearranged o-tolyl derivatives. mdma.ch

Several mechanisms have been proposed to explain this rearrangement. A prominent theory involves the initial coordination of the electrophile (e.g., an aldehyde) to the magnesium, followed by its attack not at the benzylic carbon, but at the ortho position of the aromatic ring. rsc.orgbeilstein-journals.org This leads to the formation of a transient cyclohexadienyl (trienic) magnesium alkoxide intermediate. rsc.org This intermediate is key to the formation of rearranged products.

In a detailed study with formaldehyde, it was proposed that this intermediate could then undergo a base-catalyzed, stereospecific 1,3 hydrogen shift to afford the o-tolyl derivative. sciencemadness.org Another possibility is that this triene intermediate undergoes a Prins-type reaction with another molecule of aldehyde, which can explain the formation of certain diol byproducts. sciencemadness.orgrsc.org Deuterium (B1214612) labeling studies have been instrumental in probing these complex pathways, confirming that an ortho hydrogen is abstracted during the rearrangement process. sciencemadness.org The balance between the normal and abnormal reaction pathways is delicate, influenced by factors such as the structure of the electrophile, reaction temperature, and solvent. mdma.chbeilstein-journals.org

Understanding Abnormal Reactions and Rearrangements

Ortho-Addition Pathways in Benzylic Grignard Reagents

The reactivity of this compound often deviates from the expected pathway of nucleophilic attack at the benzylic carbon. A significant body of research has demonstrated the existence of an alternative mechanism involving addition at the ortho position of the benzene ring. researchgate.netnih.gov This "abnormal" reaction pathway is particularly evident in reactions with certain carbonyl compounds, such as formaldehyde, leading to the formation of rearranged products like o-tolylcarbinol instead of the expected 2-phenylethanol. sciencemadness.orgmdma.ch

The prevailing mechanism for this rearrangement involves an initial ortho-addition of the Grignard reagent to the electrophile (e.g., an aldehyde). rsc.org This attack on the aromatic ring leads to the formation of a non-aromatic, trienic magnesium alkoxide intermediate. researchgate.netrsc.org This intermediate is key to understanding the formation of the rearranged product. The subsequent rearomatization of this triene is what ultimately results in the migration of the substituent to the ortho position. sciencemadness.org For instance, in the reaction with formaldehyde, this pathway explains the formation of o-tolylcarbinol, a product that would otherwise be unexpected. sciencemadness.orgmdma.ch The proportion of this ortho-addition product versus the "normal" benzylic addition product can be highly dependent on the reaction conditions, including the nature of the halide, temperature, and the stoichiometry of the reactants. nih.gov

Studies comparing this compound with benzylmagnesium bromide have shown that the chloride reagent often yields predominantly o-tolyl carbinols, whereas the bromide reagent may favor this pathway only when used in excess or at higher temperatures. nih.gov This suggests that the halide atom plays a significant role in influencing the course of the reaction.

Stereospecific 1,3-Hydrogen Shifts and Anionic Intermediates

Following the initial ortho-addition and the formation of the trienic intermediate, the system must rearomatize. This process is believed to occur via a stereospecific, base-catalyzed 1,3-hydrogen shift. sciencemadness.org A sigmatropic rearrangement is a pericyclic reaction in which a sigma bond moves across a pi system, with the hydrogen shift being a specific subtype. libretexts.org The Woodward-Hoffmann rules for pericyclic reactions predict that a thermal sciencemadness.orgwikipedia.org hydrogen shift must proceed through a geometrically constrained antarafacial migration, which is generally not observed in small ring or acyclic systems. spcmc.ac.in

However, the rearrangement in the context of the this compound reaction is facilitated by an anionic intermediate. The rearomatization is proposed to involve the abstraction of an allylic proton from the trienic intermediate by another molecule of the Grignard reagent, which acts as a base. sciencemadness.org This generates toluene (B28343) and a new organometallic species that can then react further. sciencemadness.org

Deuterium tracer studies have provided crucial evidence for this mechanism. When this compound deuterated at the ortho positions was reacted with formaldehyde, the fate of the deuterium atoms was tracked. sciencemadness.org These experiments support a competitive mechanism between a proton abstraction pathway and a stereospecific 1,3-hydrogen shift, which accounts for the distribution of products observed. sciencemadness.org

Ene Reaction Pathways in Product Formation

In addition to the formation of o-tolylcarbinol, the reaction of this compound with an excess of formaldehyde can also yield a diol, specifically o-(2-hydroxyethyl)benzyl alcohol. researchgate.netsciencemadness.org The formation of this diol cannot be fully explained by the simple ortho-addition mechanism followed by hydrolysis. Instead, an ene reaction pathway has been proposed to account for its formation. sciencemadness.org

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org In this context, the trienic magnesium alkoxide intermediate formed after the initial ortho-addition acts as the ene component. It can then react with a second molecule of formaldehyde (the enophile) in a Prins-type reaction. rsc.org This subsequent reaction leads to the formation of the diol product and toluene after hydrolysis. rsc.org The concentration of the reactants is a critical factor; the diol product becomes significant at high aldehyde concentrations, while at low concentrations, o-tolylcarbinol is the predominant product. researchgate.net This concentration dependence supports the hypothesis that a second molecule of the aldehyde is involved in the diol formation pathway. sciencemadness.org

Role of Aggregation and Solvation Phenomena in Reactivity

Solvation Effects and Coordination of Solvent Molecules to Magnesium Centers

The solvent is not merely a medium for the reaction but an active participant in the structure and reactivity of this compound. Ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are essential for the formation and stabilization of Grignard reagents. wikipedia.org The lone pairs on the solvent's oxygen atoms coordinate to the electron-deficient magnesium center. wikipedia.orgwikipedia.org This solvation is critical for dissolving the organomagnesium species and preventing their uncontrolled aggregation and precipitation.

Computational and Theoretical Approaches to Reaction Mechanisms

The intricate nature of Grignard reactions, involving multiple species in equilibrium and complex transition states, makes them prime candidates for computational and theoretical investigation. Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the mechanisms of reactions involving this compound and other Grignard reagents. researchgate.netresearchgate.net

Computational studies have provided insights that are difficult to obtain through experimental means alone. For example, calculations have suggested that dimeric Grignard species can be more reactive in nucleophilic additions than their monomeric counterparts. researchgate.net These studies model the transition states, revealing that the addition to a carbonyl group can proceed through a four-centered or six-membered ring structure, the latter involving a dimeric form of the Grignard reagent. researchgate.netnih.gov

Furthermore, theoretical approaches have been used to explore the energetics of different reaction pathways, such as the competition between polar (nucleophilic addition) and single electron transfer (SET) mechanisms. researchgate.net DFT calculations have also been employed to investigate specific steps, such as the carboxylation of benzyl-cobalt intermediates that may be formed in situ from this compound in certain catalytic systems. researchgate.net These computational models help rationalize experimental observations, such as product distributions and stereoselectivities, by providing detailed energetic profiles of reactants, transition states, and intermediates. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations of Transition States and Energy Profiles

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms of Grignard reagents, including this compound. By modeling the energies of reactants, transition states, and products, DFT provides detailed free energy profiles that offer insights into reaction feasibility and pathway preferences.

One area where DFT has been applied is in understanding the carboxylation of this compound with carbon dioxide (CO₂). researchgate.net Calculations have been performed to map the free energy profiles for different potential carboxylation pathways. For instance, in the context of a cobalt-catalyzed system, an inner-sphere CO₂ insertion into an alkyl-Co(I) intermediate, which can be formed from benzyl precursors, was calculated to be exergonic with a Gibbs free energy change (ΔG) of -13.2 kcal/mol. researchgate.net A related pathway involving an alkyl-Co(II) intermediate was also found to be exergonic, with a ΔG of -12.3 kcal/mol. researchgate.net The activation energy barriers (ΔG‡) for such processes are determined by calculating the free energy of the transition state relative to the reactants. uni-regensburg.de For example, in a related metalloradical catalytic cycle, the activation barrier for a key activation step was found to be 18.1 kcal/mol, while a subsequent hydrogen atom abstraction step had a much lower barrier of 6.5 kcal/mol, indicating its relative ease. nih.gov These computational studies highlight how DFT can quantify the energetic landscape of a reaction, identifying the most plausible transition states and intermediates that govern the transformation of this compound.

Below is a table summarizing DFT-calculated free energy data for proposed steps in a catalyzed carboxylation reaction involving benzyl-metal intermediates.

Reaction StepType of ValueCalculated Free Energy (kcal/mol)
Inner-sphere CO₂ insertion into alkyl-Co(II)Reaction Energy (ΔG)-12.3
Inner-sphere CO₂ insertion into alkyl-Co(I)Reaction Energy (ΔG)-13.2
Metalloradical Activation (Co(II)-catalyzed system)Activation Energy (ΔG‡)18.1
1,4-Hydrogen Atom Abstraction (Co(II)-catalyzed system)Activation Energy (ΔG‡)6.5

Analysis of Magnesium-Carbon Bond Dissociation Free Energies (BDFEs)

The Magnesium-Carbon (Mg-C) bond is central to the reactivity of this compound, and its bond dissociation free energy (BDFE) is a critical parameter that governs its homolytic cleavage. nsf.gov BDFE (ΔG°) values account for reaction entropy and solvation, making them superior to simple bond dissociation enthalpies (BDEs) for predicting reactivity in solution. nsf.gov

While a specific, experimentally determined BDFE for the Mg-C bond in this compound is not prominently documented, studies on related alkylmagnesium halides provide valuable insights. Thermochemical studies have been conducted on a series of alkylmagnesium bromides to derive their C–Mg bond strengths. rsc.org A key finding from this research is that for saturated alkyl Grignard reagents, the C–Mg bond strength diminishes as the number of β-hydrogen atoms in the alkyl group increases. rsc.org The trend follows the series: methyl > neopentyl > isobutyl > butyl > isopropyl > t-butyl. rsc.org This trend is attributed to steric and electronic factors within the alkyl group. Although the benzyl group is not a simple saturated alkyl, this principle underscores the influence of the organic moiety's structure on the thermodynamic stability of the Mg-C bond. DFT can also be employed to calculate BDFEs; for example, the BDFE for a manganese-chloride bond was calculated to be 34 ± 6 kcal/mol, which was in reasonable agreement with experimental findings. nsf.gov

Distinguishing Polar and Single Electron Transfer (SET) Processes

The addition of Grignard reagents to carbonyl compounds can proceed through two primary mechanistic pathways: a polar, two-electron process involving a concerted, four-centered transition state, or a stepwise single electron transfer (SET) process that generates radical intermediates. nih.govresearchgate.net Distinguishing between these pathways is crucial for understanding and predicting the reactivity of this compound.

Experimental studies using radical clocks have provided significant evidence regarding the operative mechanism for this compound. In its reaction with a specific phenyl ketone, this compound provided only the direct addition product, with no evidence of ring-opened products that would indicate the presence of radical intermediates. nih.gov This outcome strongly suggests that the reaction proceeds via a polar, two-electron pathway. nih.gov

However, the mechanism is highly dependent on the substrate. When this compound was reacted with a perfluorophenyl-substituted ketone, a substrate known to be more susceptible to SET, a complex mixture of products was formed. nih.gov This result points towards the involvement of an SET pathway, where the electron-withdrawing nature of the perfluorophenyl group stabilizes the resulting ketyl radical intermediate, favoring the SET route. nih.gov This demonstrates that the polar and SET pathways can have similar activation energies, with the balance being tipped by the electronic properties of the substrate. nih.gov

The table below summarizes the outcomes of reactions used to probe the mechanism of this compound addition.

ReactantsObserved OutcomeInferred Mechanism
This compound + Phenyl ketone (radical clock 7)Only direct addition product; no ring-openingPolar (Two-electron)
This compound + Perfluorophenyl-substituted ketone (radical clock 5)Complex mixture of productsSET (Single Electron Transfer)

Reactivity of Dimeric Grignard Reagent Species

In common ethereal solvents like diethyl ether, Grignard reagents, including this compound, exist not as simple monomers but are involved in complex Schlenk equilibria, often forming dimeric structures. mdma.chsciencemadness.org This aggregation state significantly influences their reactivity. In diethyl ether, alkylmagnesium chlorides typically behave as dimers. mdma.ch Even in aromatic solvents like benzene, with one equivalent of ether present, they are found to be dimeric at low concentrations. mdma.ch

Computational studies support the idea that these aggregated forms are highly reactive. DFT calculations have suggested that dinuclear Grignard species are more reactive in nucleophilic additions than their monomeric counterparts. researchgate.net This increased reactivity is attributed to a cooperative effect within the dimer during the reaction with a substrate. researchgate.net

The dimeric nature of this compound can also lead to characteristic side reactions. In reactions with certain substrates, significant formation of a homocoupling product, 1,2-diphenylethane (B90400), is observed. gelest.com The amount of this dimer can range from 20% to as high as 60%, depending on the reaction conditions. gelest.com Higher concentrations of the Grignard reagent and the use of tetrahydrofuran (THF) as a solvent were found to favor the formation of this R-R dimer. gelest.com This suggests that the dimeric aggregate can facilitate a coupling pathway alongside or in competition with the desired nucleophilic addition.

The table below outlines conditions that influence the formation of the 1,2-diphenylethane side product from this compound.

ConditionEffect on 1,2-Diphenylethane Formation
Grignard Concentration > ~0.25 MIncreased
Solvent change from Diethyl Ether to THFIncreased
Addition of HMPA as a cosolventIncreased

Advanced Characterization and Analytical Methodologies

In Situ Monitoring Techniques for Grignard Reagent Formation and Consumption

Real-time monitoring of Grignard reactions is crucial due to their often highly exothermic nature and the potential for hazardous accumulation of unreacted starting materials. hzdr.de Several in situ techniques have been developed to track the formation and consumption of benzylmagnesium chloride, providing a deeper understanding of the reaction progress.

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Progress Monitoring

In situ Fourier Transform Infrared (FTIR) spectroscopy has emerged as a powerful tool for monitoring the progress of Grignard reactions in real time. researchgate.netmt.com By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, FTIR spectroscopy can track the concentration changes of reactants, intermediates, and products. researchgate.net For the formation of this compound, this technique can monitor the consumption of the organic halide starting material. researchgate.net A decrease in the infrared absorbance corresponding to the organic halide indicates that the initiation of the Grignard reaction has occurred, and the reaction is proceeding. researchgate.net This is particularly valuable for safety, as it allows for the controlled addition of the halide, preventing its accumulation and the risk of a runaway reaction. researchgate.net

Furthermore, in-line FTIR has been successfully applied to monitor the titration of Grignard reagents, including this compound, providing an alternative method for endpoint detection and cross-validating the accuracy of other titration methods. researchgate.netnih.gov The ability to obtain authentic spectra of the Grignard reagent-solvent complex through spectral subtraction further enhances the understanding of the reaction species. researchgate.netnih.gov

Reaction Calorimetry for Exothermicity Assessment

Grignard reagent synthesis is a notably exothermic process, and managing the heat generated is critical for safe operation. researchgate.net Reaction calorimetry is a key technique for assessing the exothermicity of the formation of this compound. researchgate.netresearchgate.net By measuring the heat flow during the reaction, calorimetry provides essential thermodynamic data, such as the enthalpy of formation. researchgate.net

This information is vital for identifying potential thermal hazards and designing appropriate cooling systems to prevent runaway reactions. researchgate.net Studies have used reaction calorimeters to investigate the impact of various factors, such as water content in solvents and dosing rates, on the exothermic behavior of Grignard reactions. researchgate.net The data obtained from these calorimetric studies are instrumental in developing safer and more robust manufacturing processes. researchgate.netresearchgate.net

ParameterDescriptionSource
Enthalpy of Formation The heat released or absorbed during the formation of the Grignard reagent. researchgate.net
Heat Accumulation The amount of heat that builds up in the reactor, which can lead to a runaway reaction if not controlled. researchgate.net
Thermal Decomposition Temperature The temperature at which the Grignard reagent begins to decompose, releasing additional heat. researchgate.net

Online Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-time Analysis

Online Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive and quantitative method for the real-time analysis of chemical reactions, including the formation and consumption of Grignard reagents. magritek.com By pumping the reaction mixture through a benchtop NMR spectrometer installed in a fume hood, it is possible to obtain detailed information about reaction kinetics, the concentration of various species, and the formation of intermediates and final products. magritek.com

The quantitative nature of NMR allows for the linear tracking of signal changes as concentrations vary, providing precise data on reaction progress. magritek.com This technique is insensitive to the sample matrix and provides a complete analysis of the sample within the NMR coil. magritek.com The integration of online NMR with automated reactor systems enables real-time optimization of reaction parameters, leading to improved efficiency and yield. magritek.com While specific studies on this compound using online NMR are not detailed in the provided search results, the principles and applications of the technique are broadly applicable to Grignard reactions. magritek.comnih.gov

Advanced Quantitative Analysis of this compound Solutions

Accurate determination of the concentration of this compound solutions is essential for stoichiometric control in subsequent reactions. Several advanced analytical methods have been developed for this purpose.

Spectroscopic Titration Methods for Concentration Determination

Spectroscopic titration methods provide a reliable means of determining the concentration of Grignard reagents. One such method is potentiometric titration, which has been successfully applied to a wide array of Grignard reagents, including this compound. nih.govscience.gov This method involves titrating the Grignard reagent with a suitable reagent, such as 2-butanol (B46777) in THF, and monitoring the endpoint potentiometrically using a platinum electrode. nih.govscience.gov The endpoint is precisely determined from the first derivative of the titration curve, yielding excellent precision. nih.govscience.gov

In-line FTIR spectroscopy can be used in conjunction with potentiometric titration to monitor the reaction species and provide an alternative method for endpoint detection, thereby cross-validating the results. nih.govscience.gov Another approach involves spectrophotometric titration, where the formation of a colored product is measured. For instance, the reaction of a Grignard reagent with a specific indicator can be monitored spectrophotometrically to determine the concentration. ekb.eg

Titration MethodPrincipleEndpoint DetectionApplicable SolventsSource
Potentiometric Titration Reaction with 2-butanol.First derivative of the titration curve using a platinum electrode.THF, diethyl ether, methylene (B1212753) chloride. nih.govscience.gov
In-line FTIR Titration Monitoring the disappearance of the titrant or appearance of a product.Change in infrared absorbance.THF. nih.govscience.gov

Raman Spectroscopy for Quality and Adulteration Assessment

Raman spectroscopy is a powerful, non-destructive technique well-suited for the quality and adulteration assessment of chemical compounds, including Grignard reagents. mdpi.com It provides a unique "fingerprint" of a molecule's chemical composition by measuring the inelastic scattering of light. technologynetworks.com This technique is particularly advantageous for analyzing moisture-sensitive materials like Grignard reagents because measurements can be performed in a closed container, minimizing exposure to air and moisture. mdpi.com

Studies have demonstrated the feasibility of using Raman spectroscopy combined with multivariate analysis methods, such as partial least squares regression (PLSR), to rapidly determine the concentration of common adulterants, like toluene (B28343), in Grignard reagent solutions. mdpi.com This approach has shown reliable performance with a high correlation coefficient and a low standard error of prediction. mdpi.com The ability of Raman spectroscopy to provide fast and accurate analysis makes it a valuable tool for ensuring the quality and integrity of this compound solutions in both research and industrial settings. mdpi.comfrontiersin.org

Spectroscopic Elucidation of Reaction Intermediates and Metal Speciation

The inherent complexity of iron-catalyzed cross-coupling reactions, which often involve multiple, unstable, and paramagnetic organoiron species, presents a significant challenge to mechanistic elucidation. nih.govnih.gov Traditional methods like NMR spectroscopy are often hindered by the paramagnetism of many iron intermediates. nih.gov To overcome these obstacles, a physical-inorganic approach combining several advanced spectroscopic techniques has proven powerful. nih.govnih.gov This methodology allows for the direct investigation of iron species as they are formed in situ, providing a direct correlation between the observed metal speciation and the generation of organic products. nih.gov

Mössbauer Spectroscopy for Iron-Catalyzed Systems

57Fe Mössbauer spectroscopy is a primary and indispensable tool for investigating the speciation in iron-catalyzed cross-coupling reactions involving nucleophiles such as this compound. nih.govnih.gov This technique is uniquely capable of providing quantitative information on the different iron species present in a reaction mixture, even in frozen solutions. nih.gov By analyzing freeze-trapped samples at various time points during a reaction, it is possible to track the evolution of the catalyst system. acs.orgresearchgate.net

The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). nih.gov The isomer shift provides crucial information about the oxidation state and bonding characteristics of the iron nucleus, including the covalency and electronegativity of the surrounding ligands. nih.gov The quadrupole splitting is sensitive to the oxidation state, spin state, and the symmetry of the iron complex. nih.gov This allows for the differentiation and characterization of various species present during catalysis, such as the initial precatalyst, catalytically active intermediates, and inactive off-cycle species. nih.gov

For instance, in studies of iron-bisphosphine catalyzed Kumada cross-coupling reactions, Mössbauer spectroscopy has been used to monitor the reaction of the 57Fe-labeled precatalyst with Grignard reagents. acs.org These analyses have successfully identified and quantified key intermediates, such as dialkylated iron(II) species, which are proposed to be the active catalysts. acs.org In other systems, the technique has revealed that the majority of the iron can remain as the untransmetalated precatalyst during turnover, providing insight into the rate-limiting steps of the catalytic cycle. nih.gov

Table 1: Representative 57Fe Mössbauer Parameters for Iron Species in Cross-Coupling Reactions

Iron SpeciesDescriptionδ (mm s⁻¹)|ΔEQ| (mm s⁻¹)Reaction ContextReference
(IMes)Fe((1,3-dioxan-2-yl)ethyl)₂Major pre-catalyst reaction product, identified as a key reactive species.0.572.33Iron-NHC catalyzed alkyl-alkyl coupling. rsc.org
FeBr₂(SciOPP)Untransmetalated precatalyst observed during catalytic turnover.--Iron-SciOPP catalyzed alkynyl-alkyl coupling. nih.gov
Fe(II) ate complexIntermediate observed in enantioselective C-H alkylation.--Iron-catalyzed C-H alkylation with Grignard reagents. rsc.org
FeMes₂(SciOPP)Identified as the active catalyst for cross-coupling.--Kumada cross-coupling of MesMgBr and primary alkyl halides. acs.org

Magnetic Circular Dichroism (MCD) for Paramagnetic Intermediates

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful complementary technique for the study of iron-catalyzed reactions, offering profound insight into the electronic structure of paramagnetic intermediates. nih.govnih.gov Many proposed intermediates in these catalytic cycles possess unpaired electrons, making them paramagnetic. nih.gov MCD spectroscopy is particularly advantageous in these cases because its signals for paramagnetic species (C-terms) are often orders of magnitude more intense than those for diamagnetic molecules, such as organic substrates, products, or solvents. nih.gov This selectivity allows for the study of paramagnetic iron centers even in complex in situ reaction mixtures. nih.govnih.gov

MCD spectroscopy probes the electronic transitions (ligand-field or charge-transfer bands) of a metal complex. nih.govnumberanalytics.com Analysis of these transitions provides detailed information on the oxidation state, spin state, and coordination geometry of the iron center. nih.gov When combined with other methods like Mössbauer spectroscopy and Density Functional Theory (DFT) calculations, MCD can provide an exceptionally detailed picture of the electronic structure and bonding of reactive intermediates. acs.orgresearchgate.net

The application of C-term MCD has been critical in characterizing unstable, three-coordinate homoleptic iron-alkyl complexes formed from the reaction of iron salts with alkyl Grignard reagents, species which could not be isolated but are relevant to cross-coupling mechanisms. nih.gov In studies of iron-NHC catalyzed reactions, MCD was used to probe high-spin iron(II) precatalysts, revealing subtle iron-oxygen interactions from the Grignard reagent's structure that influenced reactivity. nih.gov By monitoring changes in the MCD spectra during a reaction, researchers can gain insights into the evolution of metal species, helping to elucidate catalytic mechanisms. numberanalytics.com

Table 2: Application of MCD Spectroscopy in Characterizing Paramagnetic Iron Intermediates

System StudiedType of IntermediateInsights Gained from MCDReference
Iron-catalyzed Kumada Cross-CouplingMesityl-iron(II)-bisphosphine speciesProvided direct insight into electronic structure, bonding, and in situ speciation of the active catalyst. acs.orgresearchgate.net
Iron-catalyzed Alkyl-Alkyl Cross-CouplingHigh-spin iron(II)-NHC complexesCharacterized the precatalyst and revealed subtle chelation effects from the Grignard reagent affecting reactivity. nih.gov
General Iron-Catalyzed Cross-CouplingUnstable homoleptic iron-alkyl complexesAllowed for the characterization of highly unstable paramagnetic species that could not be isolated. nih.gov
Bioinorganic Iron EnzymesHigh-valent iron(IV)-oxo speciesEnabled unambiguous assignment of electronic transitions, correlating structure to reactivity. rsc.org

Synthetic Applications of Benzylmagnesium Chloride in Complex Molecule Synthesis

Versatile Carbon-Carbon Bond Forming Reactions

Benzylmagnesium chloride is a highly reactive and versatile Grignard reagent extensively used in organic chemistry for the formation of new carbon-carbon bonds. ontosight.ai Its applications are widespread, encompassing nucleophilic substitution, addition, and cross-coupling reactions with various functional groups. ontosight.ai

Alkylation and Allylation Reactions

This compound readily participates in nucleophilic substitution reactions with alkyl halides, leading to the formation of new carbon-carbon bonds. ontosight.ai This classic Grignard reaction is a fundamental transformation in organic synthesis. For instance, it can react with various alkyl halides to introduce a benzyl (B1604629) group into the target molecule.

The reagent also engages in allylation reactions. An example is its reaction with vinyl bromide, which yields allylbenzene (B44316) (PhCH2CH=CH2) in a 75% yield. acs.org Allylation reactions are crucial for introducing the allyl functional group, a valuable synthon for further chemical transformations. Furthermore, the addition of allylmagnesium reagents to carbonyl compounds and imines is a common strategy, although the stereoselectivity of these reactions can be complex and may not always follow predictable models like Felkin-Anhand chelation control. nih.gov In some instances, allylmagnesium reagents exhibit different reactivity and selectivity compared to other Grignard reagents. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis for the formation of carbon-carbon bonds. chemie-brunschwig.ch this compound is a key nucleophilic partner in many of these transformations, which are often catalyzed by palladium, iron, or cobalt complexes. chemie-brunschwig.choup.comnih.gov

Palladium, Iron, and Cobalt-Catalyzed Couplings

Palladium, iron, and cobalt catalysts are widely employed to facilitate the cross-coupling of this compound with various organic electrophiles. oup.comnih.govrsc.org These reactions offer efficient pathways to complex molecular structures that might be challenging to access through traditional methods. eie.gr

Palladium-Catalyzed Couplings: Palladium catalysts, often in combination with phosphine (B1218219) ligands, are highly effective for cross-coupling reactions involving Grignard reagents. rsc.org For example, palladium complexes with rigid bidentate nitrogen ligands, such as bis(arylimino)acenaphthene (Ar-BIAN), have been shown to be efficient catalysts for the cross-coupling of various organic halides with organomagnesium reagents, including this compound. uva.nl These reactions typically proceed in THF at room temperature. uva.nl However, the reaction of benzyl bromide with p-tolyl magnesium bromide under these conditions can lead to homocoupled products. uva.nl

Iron-Catalyzed Couplings: Iron catalysts are an attractive alternative to palladium due to their low cost and toxicity. nih.govacs.org Iron(III) acetylacetonate (B107027) (Fe(acac)₃) and ferric chloride (FeCl₃) have been used as pre-catalysts in the cross-coupling of α-allenic acetates with this compound to synthesize 1,3-dienes. nih.govacs.org These reactions are typically fast, proceeding at low temperatures. nih.govacs.org The catalytic cycle is thought to involve the formation of a low-valent iron species. acgpubs.org

Cobalt-Catalyzed Couplings: Cobalt catalysts have also proven effective in cross-coupling reactions. For example, cobalt(II) acetylacetonate catalyzes the reaction of 2-chloropyridine (B119429) with this compound to produce 2-benzylpyridine (B1664053) in excellent yield. oup.comoup.com Dioxane is a suitable solvent for this transformation, while reactions in ether or THF result in lower conversions. oup.com Other cobalt salts like CoCl₂ and CoCl₃ can also catalyze the reaction, albeit with slightly lower yields. oup.com

Catalysts in Cross-Coupling Reactions of this compound
Catalyst SystemReaction TypeSubstratesProductYield
Palladium(II) acetate/TricyclohexylphosphineKumada CouplingAlkyl chlorides and aryl Grignard reagentsCross-coupled productsGood to excellent organic-chemistry.org
Tris(acetylacetonato)iron(III)1,3-Diene Synthesisα-Allenic acetates and this compound1,3-DienesUp to 93% (NMR yield) nih.govacs.org
Cobalt(II) acetylacetonateArylation2-Chloropyridine and this compound2-Benzylpyridine81% oup.com

Cross-Coupling with Alkyl and Vinylic Halides

This compound can be effectively coupled with both alkyl and vinylic halides using transition metal catalysts. ontosight.aiacs.org

The palladium-catalyzed cross-coupling of alkyl chlorides with Grignard reagents has been developed into a novel method that provides good to excellent yields at room temperature. organic-chemistry.org This method tolerates a variety of functional groups. organic-chemistry.org Iron complexes have also been shown to be effective catalysts for the cross-coupling of secondary alkyl halides with aryl and benzyl Grignard reagents under mild conditions. nii.ac.jp

Historically, Kharasch and Fuchs reported in 1943 that arylmagnesium bromides react with vinylic halides in the presence of cobalt(II) chloride to give styrenes in good yields. acs.org this compound was also found to react with vinyl bromide in a similar manner, producing allylbenzene in 75% yield. acs.org

Stereoselective Synthesis of Substituted Allenes from Propargyl Carboxylates

A notable application of this compound is in the iron-catalyzed synthesis of substituted allenes from propargyl carboxylates. nih.gov This method provides a route to allenes, which are important structural motifs in organic chemistry. organic-chemistry.org The reaction involves the cross-coupling of Grignard reagents with propargylic substrates. nih.gov While copper-catalyzed methods have been traditionally used, iron catalysis offers a valuable alternative. nih.gov The use of a carboxylate as a leaving group is a key feature of this methodology. nih.gov

Regioselectivity and Ligand Effects in Cross-Coupling Processes

The outcome of cross-coupling reactions, particularly in terms of regioselectivity, can be significantly influenced by the choice of catalyst and ligands. thieme-connect.com For instance, in the reaction of 6,8-dichloro-9-(tetrahydropyran-2-yl)purine, a palladium-catalyzed reaction with phenylboronic acid leads to substitution at the 6-position, while an iron-catalyzed reaction with methylmagnesium chloride results in substitution at the 8-position. thieme-connect.com However, attempted analogous reactions with this compound showed low conversions and poor selectivity. thieme-connect.com

Synthesis of Diverse Organic Functionalities

This compound's reactivity with a wide array of electrophiles allows for the synthesis of numerous organic compounds, including alcohols, amines, ketones, carboxylic acids, and specialized polymers. ottokemi.comsigmaaldrich.com

Preparation of Alcohols, Amines, and Ketones

The nucleophilic nature of this compound makes it a key reagent for the synthesis of alcohols, amines, and ketones through reactions with various carbonyl compounds and their derivatives. ottokemi.comsigmaaldrich.com

Alcohols: The addition of this compound to aldehydes and ketones is a fundamental method for preparing secondary and tertiary alcohols, respectively. ontosight.aivaia.com For instance, the reaction with formaldehyde (B43269) has been a subject of detailed study, yielding products like 2-phenylethanol (B73330) and o-tolylcarbinol, with the product distribution depending on reaction conditions. sciencemadness.orgmdma.ch The reaction with other aliphatic aldehydes can also lead to a mixture of "normal" addition products and "abnormal" rearranged o-tolyl derivatives. mdma.chacs.org

Amines: The synthesis of amines can be achieved by the reaction of this compound with imines. researchgate.net This addition reaction across the carbon-nitrogen double bond provides a direct route to secondary amines. For example, optically pure 1-aryl-N-(2'-hydroxy-1'-isopropylethyl)-2-phenylethylamines have been synthesized from the corresponding N-(2-hydroxy-1-isopropylethyl) arylmethylideneamines and this compound. researchgate.net

Ketones: Ketones can be prepared through the reaction of this compound with nitriles or esters. ottokemi.comrsc.org The reaction with nitriles initially forms an imine intermediate, which is then hydrolyzed to yield the corresponding ketone. rsc.org When reacting with esters, the initial addition product is a ketone, which can then react with a second equivalent of the Grignard reagent to form a tertiary alcohol. mdma.ch However, careful control of reaction conditions can favor the formation of the ketone.

Table 1: Synthesis of Alcohols, Amines, and Ketones using this compound

Starting Material Reagent Product Type Example Product(s) Citation(s)
Aldehydes (e.g., Formaldehyde) This compound Alcohol 2-Phenylethanol, o-Tolylcarbinol sciencemadness.orgmdma.ch
Ketones This compound Alcohol Tertiary Alcohols ontosight.ai
Imines This compound Amine Secondary Amines researchgate.net
Nitriles This compound Ketone Ketones rsc.org
Esters This compound Ketone/Alcohol Ketones, Tertiary Alcohols mdma.ch

Carboxylation Reactions for Carboxylic Acid Synthesis

The reaction of this compound with carbon dioxide, a process known as carboxylation, is a direct method for the synthesis of phenylacetic acid and its derivatives. google.comresearchgate.net This reaction typically involves passing gaseous carbon dioxide through a solution of the Grignard reagent, followed by acidic workup to yield the carboxylic acid. google.com Recent advancements have explored electrochemical methods for the carboxylation of benzyl halides, offering a sustainable alternative. researchgate.net In some cases, particularly with hindered Grignard reagents, the carboxylation can proceed with high yields. google.com

Formation of Sulfonic Acid-Functionalized Alkoxysilanes

This compound is utilized as a reagent to introduce the benzyl group in the synthesis of sulfonic acid-functionalized alkoxysilanes. ottokemi.comsigmaaldrich.comottokemi.com This process typically involves the reaction of this compound with a suitable silicon-containing precursor, followed by sulfonation of the attached benzyl group. The resulting materials, which possess both a hydrophobic organic component and a hydrophilic sulfonic acid group, have applications as catalysts. mdpi.com For instance, sulfonic acid groups have been anchored onto silica (B1680970) surfaces by treating dehydroxylated silica with this compound and then sulfuric acid. researchgate.net

Anionic Polymerization for Block Copolymer Synthesis (e.g., Polyolefin-Block-Polystyrene)

In the field of polymer chemistry, this compound plays a role in anionic polymerization, particularly in the synthesis of block copolymers like polyolefin-block-polystyrene. ottokemi.comsigmaaldrich.comottokemi.com It can be used to purify monomers like styrene (B11656) by reacting with impurities. afinitica.com Furthermore, it can act as an initiator in the anionic polymerization of styrene to form styrenyl magnesium chloride, which can then initiate the polymerization of other monomers to create block copolymers. ottokemi.comsigmaaldrich.comottokemi.com This sequential polymerization approach allows for the creation of well-defined block copolymers with tailored properties. researchgate.netrsc.orgresearchgate.net

Access to Complex Heterocyclic Architectures

This compound serves as a key building block in the synthesis of complex heterocyclic structures. Its reaction with various electrophilic heterocyclic precursors allows for the introduction of a benzyl group, leading to the formation of more intricate molecular frameworks. For example, it has been used in the synthesis of substituted pyridines through reaction with pyridinium (B92312) salts. acs.org Additionally, its reaction with ethyl (2Z)-2-cyano-3-cyclohexylprop-2-enoate, followed by cyclization, provides a route to new heterocyclic systems containing a benzo[h]quinazoline fragment. researcher.life

Stereoselective Transformations Facilitated by this compound

This compound has demonstrated utility in stereoselective reactions, where the introduction of the benzyl group occurs with a high degree of control over the resulting stereochemistry. A notable example is the stereoselective benzylation of a ketone to produce a trans-dibenzyltetrahydrofuran as a single isomer. tandfonline.com This high stereoselectivity is crucial in the synthesis of complex natural products and chiral molecules. The reaction of this compound with carbohydrate-derived aldehydes has also been studied, revealing that the stereochemical outcome can be influenced by the reaction conditions and the nature of the halide in the Grignard reagent. nih.gov

Diastereoselective and Enantioselective Synthetic Routes

The utility of this compound as a nucleophile extends to complex stereoselective transformations, enabling the synthesis of chiral molecules with a high degree of precision. These reactions often employ chiral auxiliaries or catalysts to direct the approach of the Grignard reagent to the electrophilic center, thereby establishing defined stereochemistry.

A notable application is in the synthesis of chiral 1,2-diols. nih.gov In a sequential process involving an O-nitrosoaldol reaction followed by Grignard addition, this compound adds to chiral α-aminoxylated aldehydes. nih.gov The presence of a cerium(III) chloride-lithium chloride (CeCl₃·2LiCl) ate complex is crucial for achieving high yields and diastereoselectivities. nih.gov This additive is believed to form a chelated intermediate, which directs the nucleophilic attack of the benzyl group from the less sterically hindered face of the carbonyl, leading to the formation of the desired 1,2-diol with excellent diastereomeric ratios (>99:1 dr). nih.gov

The stereoselective benzylation of ketones has also been demonstrated. For instance, the reaction of this compound with a specific ketone derived from L-(+)-arabinose in tetrahydrofuran (B95107) at low temperatures (5°C) resulted in the formation of a trans-dibenzyltetrahydrofuran derivative as a single isomer. tandfonline.com This high stereoselectivity is attributed to the steric hindrance of the substrate, which directs the approach of the Grignard reagent.

Furthermore, this compound has been utilized in the enantioselective synthesis of diarylalkanes through the reaction with chiral (hetero)aryl benzyl sulfoxides. worktribe.com This ligand coupling reaction proceeds with high fidelity, affording enantiomerically pure products. The reaction of 3-O-cinnamoyl-1,2:5,6-di-O-cyclohexylidene-d-glucose with this compound, followed by saponification, yields (-)-3,4-diphenylbutyric acid with a notable optical yield. oup.com

In the realm of heterocyclic chemistry, the diastereoselective addition of this compound to N-tert-butanesulfinyl ketimines derived from isatin (B1672199) provides a practical route to chiral quaternary 3-aminooxindoles. rsc.org The presence of zinc(II) chloride and diethylzinc (B1219324) (Et₂Zn) as additives significantly enhances the diastereoselectivity and reaction rate, respectively. rsc.org The proposed mechanism involves a chelation-controlled transition state where the zinc salt coordinates to both the sulfinyl group and the ketimine nitrogen, directing the benzyl group to a specific face of the C=N bond. rsc.org

A summary of representative diastereoselective and enantioselective reactions involving this compound is presented below:

ReactantChiral Influence/AdditiveProductStereoselectivityReference
α-Aminoxylated isovaleraldehydeChiral auxiliary, CeCl₃·2LiCl1,2-Diol>99:1 dr nih.gov
Ketone from L-(+)-arabinoseSubstrate controltrans-DibenzyltetrahydrofuranSingle isomer tandfonline.com
Chiral (hetero)aryl benzyl sulfoxidesChiral sulfoxide (B87167)Enantiomerically pure diarylalkanes>99.5% ee worktribe.com
3-O-Cinnamoyl-1,2:5,6-di-O-cyclohexylidene-d-glucoseSugar-derived chiral auxiliary(-)-3,4-Diphenylbutyric acid18% optical yield oup.com
Isatin-derived N-tert-butanesulfinyl ketiminesN-tert-butanesulfinyl group, ZnCl₂, Et₂ZnChiral quaternary 3-aminooxindolesHigh dr rsc.org

Chelation-Controlled Stereoselective Additions

Chelation control is a powerful strategy for directing the stereochemical outcome of nucleophilic additions to carbonyl compounds and their derivatives. This approach relies on the formation of a cyclic transition state involving the metal cation of the nucleophile and a Lewis basic functional group on the substrate, typically at the α- or β-position to the reactive center. This compound, as a Grignard reagent, readily participates in such chelation-controlled processes.

The addition of this compound to substrates containing a coordinating group, such as an alkoxy or sulfoxide, can proceed with high levels of stereoselectivity. For example, in the synthesis of an estrogen receptor modulator, the borane (B79455) reduction of a β-ketosulfoxide is directed by chelation of the borane to the sulfoxide oxygen. pnas.org This directs the hydride delivery to the carbonyl group from a specific face. While this example uses borane, the principle of chelation control is directly applicable to Grignard additions.

A clear example of chelation control is observed in the addition of this compound to chiral α-aminoxylated aldehydes in the presence of CeCl₃·2LiCl. nih.gov The cerium ion is thought to form a rigid, chelated intermediate with the aldehyde and the aminoxy group. This chelation activates the carbonyl group and presents a sterically defined environment for the incoming benzyl nucleophile, leading to a highly diastereoselective reaction. nih.gov

Similarly, the diastereoselective addition of this compound to N-tert-butanesulfinyl ketimines is rationalized by a chelation-controlled transition state. rsc.orgsci-hub.se The magnesium ion is proposed to coordinate to the sulfinyl oxygen and the imine nitrogen, creating a rigid cyclic intermediate that directs the attack of the benzyl group. sci-hub.se

The effectiveness of chelation control can be influenced by several factors, including the nature of the chelating group, the solvent, and the presence of additives. In some cases, the use of strongly coordinating additives like CeCl₃ can enhance the degree of chelation and, consequently, the stereoselectivity. nih.gov The table below summarizes key aspects of chelation-controlled additions involving this compound.

Substrate TypeChelating GroupAdditiveProposed IntermediateOutcomeReference
α-Aminoxylated AldehydesAminoxy groupCeCl₃·2LiClBidentate cerium chelateHigh diastereoselectivity nih.gov
N-tert-Butanesulfinyl KetiminesN-tert-Butanesulfinyl groupNone/ZnCl₂Cyclic magnesium or zinc chelateHigh diastereoselectivity rsc.orgsci-hub.se
β-KetosulfoxidesSulfoxide groupBorane (by analogy)Bidentate borane chelateIntramolecular hydride delivery pnas.org

It is important to note that while the chelation-control model is a powerful predictive tool, other factors such as steric hindrance (as described by the Felkin-Anh model) can also influence the stereochemical outcome. nih.gov The interplay between these effects determines the final diastereoselectivity of the reaction.

Specific Reactant Investigations

The reactivity of this compound has been extensively studied with a variety of electrophilic substrates. These investigations provide valuable insights into the reaction scope, mechanisms, and synthetic utility of this versatile Grignard reagent.

Detailed Studies with Formaldehyde

The reaction of this compound with formaldehyde is a fundamental C-C bond-forming reaction that yields 2-phenylethanol. This transformation is a classic example of the addition of a Grignard reagent to an unhindered aldehyde.

Recent studies have focused on incorporating isotopically labeled carbon into organic molecules using this reaction. For instance, in the synthesis of a positron emission tomography (PET) probe, [¹¹C-carbonyl]BPTES, this compound is reacted with [¹¹C]CO₂. researcher.life The resulting carboxylate is then converted in situ to an acid anhydride (B1165640) and reacted with an amine precursor. researcher.life While the primary reaction is with carbon dioxide, the initial step of Grignard formation and subsequent carboxylation is analogous to the reactivity principles observed with formaldehyde.

Reactions with Esters and Anhydrides

The reaction of this compound with esters and anhydrides is a common method for the synthesis of ketones and tertiary alcohols. The initial addition to the carbonyl group forms a tetrahedral intermediate which can then collapse to eliminate an alkoxide or carboxylate, respectively, to give a ketone. A second equivalent of the Grignard reagent can then add to the newly formed ketone to produce a tertiary alcohol.

In the synthesis of an estrogen receptor modulator, this compound was added to an iodo-Weinreb amide. pnas.org Weinreb amides are known to react with Grignard reagents to afford ketones selectively, as the initial tetrahedral intermediate is stabilized by chelation with the N-methoxy-N-methylamide group, preventing over-addition. This reaction produced the corresponding iodoketone in an 80% yield. pnas.org

The reaction with α,β-unsaturated esters, such as 3-O-cinnamoyl-1,2:5,6-di-O-cyclohexylidene-d-glucose, has been shown to proceed via conjugate addition, followed by saponification, to yield β-substituted carboxylic acids like (-)-3,4-diphenylbutyric acid. oup.com

In another study, this compound was reacted with sulfoxides containing an ethyl 4-benzoate moiety. worktribe.com This resulted in a cross-coupling reaction, demonstrating the versatility of the Grignard reagent to participate in reactions beyond simple carbonyl addition. worktribe.com

SubstrateProduct TypeKey FeaturesYieldReference
Iodo-Weinreb amideIodoketoneSelective formation of ketone, no over-addition80% pnas.org
3-O-Cinnamoyl-1,2:5,6-di-O-cyclohexylidene-d-glucoseβ-Substituted carboxylic acidConjugate addition62% (synthetic) oup.com
Sulfoxide with ethyl 4-benzoateCross-coupled productLigand coupling reactionLow worktribe.com

Reactions with Imines

The addition of this compound to imines and their derivatives provides a direct route to the synthesis of amines. The stereochemical outcome of these additions can often be controlled by the use of chiral auxiliaries on the nitrogen atom.

A significant application is the diastereoselective addition to N-tert-butanesulfinyl imines. rsc.orgsci-hub.se For example, the addition of this compound to an in situ generated cyclic N-tert-butanesulfinyl ketimine afforded a 4-benzyl-4-aminopiperidine derivative. sci-hub.se The N-tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the benzyl group to one face of the C=N bond, leading to high diastereoselectivity. sci-hub.se This approach has been successfully applied to the synthesis of chiral quaternary 3-aminooxindoles from isatin-derived N-tert-butanesulfinyl ketimines, with the addition of ZnCl₂ further enhancing the diastereoselectivity. rsc.org

A hybrid continuous flow and batch protocol has been developed for the addition of this compound to an (SR)-arabinofuranosylamine substrate, which acts as a latent imine equivalent. researcher.life This process facilitates the rapid synthesis of imino-C-glycoside scaffolds. researcher.life

Reactivity with Purine (B94841) Derivatives

The investigation of the reactivity of this compound with purine derivatives is an area of interest for the synthesis of modified nucleosides and other biologically active molecules. While direct, comprehensive studies on the reaction of this compound with a wide range of simple purine derivatives are not extensively detailed in the provided context, the principles of Grignard reactivity suggest potential for C-benzylation at electrophilic positions of the purine ring system, often following an initial N-activation or in the context of a pre-functionalized purine.

The synthesis of the glutaminase-1 inhibitor, BPTES, involves a precursor that is a substituted thiadiazole, not a purine. researcher.life However, the chemical transformations involved highlight the utility of this compound in constructing complex heterocyclic systems.

Reactions with Furanaldehydes

The reaction of this compound with furanaldehydes, such as furfural (B47365), primarily follows the expected Grignard pathway of nucleophilic addition to the carbonyl carbon. This addition results in the formation of a secondary alcohol, specifically a furyl-phenyl-methanol derivative, after acidic workup. For instance, the reaction between this compound and furfural has been utilized as a method to synthesize 3-benzylfurfural, which involves an initial Grignard addition followed by an oxidation step. researchgate.net

However, the reaction is not always straightforward. Research involving carbohydrate-derived aldehydes containing a furanose structure has revealed significant complexities. In the reaction between this compound and methyl 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside, the expected benzyl carbinol product was formed alongside an unexpected o-tolyl carbinol. nih.govbeilstein-journals.org This side product arises from a benzyl to o-tolyl rearrangement of the Grignard reagent during the reaction. nih.govbeilstein-journals.org

The proportion of the normal addition product versus the rearranged product is highly dependent on the reaction conditions. nih.gov Studies have shown that with this compound, the rearranged o-tolyl carbinols can be the predominant products. nih.gov The use of benzylmagnesium bromide, especially in excess or at higher temperatures, also favors the formation of the rearranged carbinols. nih.gov In one specific instance, reacting methyl 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside with this compound in diethyl ether under reflux resulted in a 46% yield of a mixture of the diastereomeric benzyl and o-tolyl alcohol products. nih.govbeilstein-journals.org Another variation of this reaction at ambient temperature yielded a similar mixture at a 33% yield. nih.govbeilstein-journals.org

The tendency for side reactions with furan-based substrates has been noted in other contexts as well. For example, reactions of certain imines with furfural have been observed to produce lower yields compared to reactions with benzaldehyde, which is attributed to the formation of isomerization products. ub.edu

Detailed findings from the reaction of this compound with a furan-based aldehyde are presented below.

Table 1: Reaction of this compound with a Furanaldehyde Derivative

SubstrateReagentSolventConditionsProductsYieldReference
Methyl 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanosideThis compoundDiethyl etherReflux, 3 hMixture of diastereomeric benzyl carbinols and o-tolyl carbinols46% nih.govbeilstein-journals.org
Methyl 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanosideThis compoundDiethyl etherAmbient temperatureMixture of diastereomeric benzyl carbinols and o-tolyl carbinols33% nih.gov

Q & A

Q. What are the standard protocols for synthesizing benzylmagnesium chloride, and how can its purity be verified experimentally?

this compound is typically synthesized via the reaction of benzyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. Key steps include:

  • Inert Atmosphere : Use a nitrogen or argon environment to prevent hydrolysis or oxidation .
  • Activation of Magnesium : Acid-wash or grind magnesium to remove oxide layers, ensuring reactivity .
  • Purity Verification :
    • Titration : Quantify active Grignard reagent using standardized HCl and pH indicators .
    • HPLC Analysis : Detect impurities like benzyl alcohol or Wurtz coupling byproducts (e.g., benzene pentan-1-ol in THF-based solutions) .
      Commercial preparations often show 25–50% lower concentrations than labeled; thus, in-house synthesis is recommended for critical applications .

Q. How should this compound be stored to maintain stability, and what are the consequences of improper handling?

  • Storage Conditions :
    • Use anhydrous solvents (e.g., THF, 2-MeTHF) and store under nitrogen at –20°C to minimize degradation .
    • Avoid exposure to moisture or oxygen, which hydrolyze the reagent to benzyl alcohol .
  • Handling Risks :
    • Pyrophoric Nature : Reacts violently with water/air, requiring Schlenk-line techniques for transfers .
    • Byproduct Formation : Aged solutions form benzene pentan-1-ol in THF, altering reactivity .

Advanced Research Questions

Q. How do solvent choice and catalyst systems influence the reactivity of this compound in cross-coupling reactions?

  • Solvent Effects :
    • THF : Facilitates Wurtz coupling byproducts (e.g., dimerization) but is widely used for its solvation power .
    • 2-MeTHF/Et₂O : Reduce radical-mediated side reactions (e.g., benzene pentan-1-ol formation) .
  • Catalyst Optimization :
    • Nickel Catalysts : NiCl₂(dppp) in THF enables efficient coupling with aryl halides (85–90% yield) .
    • Activators : Iodine (I₂) enhances reactivity in hybrid solvent systems (e.g., CPME/toluene), yielding 51–60% products .

Q. How can researchers resolve contradictory data on the purity and concentration of commercial this compound solutions?

  • Methodology for Validation :
    • Comparative Titration : Cross-check labeled concentration against standardized acid titration results .
    • Impurity Profiling : Use HPLC to quantify byproducts (e.g., benzyl alcohol, benzene pentan-1-ol) and adjust stoichiometry accordingly .
  • Case Study : Commercial THF-based solutions showed 12–33% Wurtz byproducts, while in-house preparations had <0.1% impurities after 3 months .

Q. What strategies mitigate side reactions when using this compound in large-scale syntheses?

  • Temperature Control : Maintain reactions below –10°C to suppress Wurtz coupling .
  • Solvent Alternatives : Replace THF with 2-MeTHF to avoid radical-mediated degradation .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Ni, Pd) to improve selectivity and reduce unwanted dimerization .

Q. How does the presence of oxygen or moisture impact reaction outcomes, and how can these variables be experimentally controlled?

  • Impact :
    • Oxygen : Forms benzyl alcohol via oxidation, reducing reagent efficacy .
    • Moisture : Causes violent hydrolysis, releasing HCl and methane .
  • Control Methods :
    • Glovebox/Schlenk Techniques : Ensure anhydrous, inert conditions .
    • Reagent Drying : Pre-dry solvents over molecular sieves; use freshly activated magnesium .

Q. What analytical techniques are critical for characterizing this compound reaction products?

  • NMR Spectroscopy : Track consumption of starting materials and identify intermediates .
  • Mass Spectrometry : Confirm molecular weights of novel compounds (e.g., 1-phenethyl-4-benzylpiperidine analogs) .
  • Chromatography (HPLC/GC) : Resolve and quantify byproducts in complex mixtures .

Data Contradiction Analysis

Q. Why do commercial this compound solutions exhibit variability in purity, and how can researchers address this?

  • Root Causes :
    • Aging : Degradation during storage/transport increases impurity levels (e.g., benzene pentan-1-ol in THF) .
    • Synthesis Variability : Differences in supplier protocols (e.g., magnesium activation, solvent purity) .
  • Solutions :
    • In-House Preparation : Ensures freshness and reproducibility .
    • Batch Testing : Pre-screen commercial batches via titration/HPLC before use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.